molecular formula C26H23BrClFN2O4 B10925301 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10925301
M. Wt: 561.8 g/mol
InChI Key: ZTJWIESJWIJNQW-UHFFFAOYSA-N
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Description

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including halogenation, coupling reactions, and etherification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between halogenated aromatic compounds and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki–Miyaura coupling process.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of multiple halogenated aromatic rings and a pyrazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H23BrClFN2O4

Molecular Weight

561.8 g/mol

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H23BrClFN2O4/c1-32-20-10-8-15(12-22(20)34-3)25-24(27)26(16-9-11-21(33-2)23(13-16)35-4)31(30-25)14-17-18(28)6-5-7-19(17)29/h5-13H,14H2,1-4H3

InChI Key

ZTJWIESJWIJNQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC)Br)OC

Origin of Product

United States

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